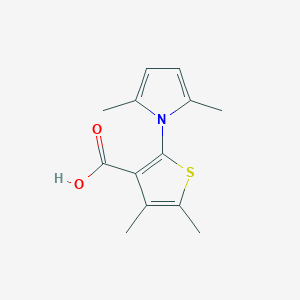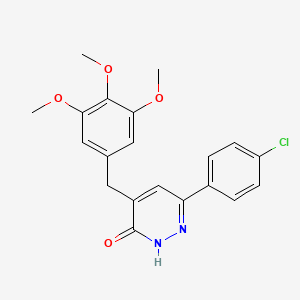![molecular formula C8H10O4 B2686400 (1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester CAS No. 785807-06-9](/img/structure/B2686400.png)
(1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1beta,4beta)-Bicyclo[2.2.1]heptane-2alpha-acrylic acid methyl ester” contains a total of 30 bonds, including 14 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 six-membered ring, and 1 ester . The molecule consists of 16 Hydrogen atoms, 11 Carbon atoms, and 2 Oxygen atoms .
Synthesis Analysis
The synthesis of similar structures, such as bicyclo [2.1.1]hexanes, has been achieved through an efficient and modular approach. This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . .Chemical Reactions Analysis
The system can readily be derivatized with numerous transformations . For instance, the carboxylic acid can be converted to amides, esters, decarboxylative couplings, etc . Nucleophiles such as TMS-CN or MeMgBr could react with the carbonyl and form compounds .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization Research in organic synthesis often explores the properties and reactivity of complex molecules, including epoxy-oxabicycloheptane derivatives. For instance, the asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions in aqueous solution demonstrates the utility of similar structures in synthesizing complex organic compounds with potential pharmaceutical applications (Waldmann & Braun, 1991).
Biological Activity and Drug Design Compounds with structural similarities to the specified epoxy-oxabicycloheptane ester have been investigated for their biological activities. For example, studies have identified various natural products with significant cytotoxic activities, suggesting potential applications in drug discovery and development (Liu et al., 2002). These findings highlight the importance of such structures in medicinal chemistry, particularly in the search for new anticancer agents.
Environmental Degradation and Metabolism Research into the microbiological degradation of bile acids, including compounds with similar bicyclic and carboxylic acid ester structures, reveals insights into environmental and metabolic processes. Studies on the degradation pathways of such compounds by specific microorganisms provide valuable information on the biological transformation of complex organic molecules, which has implications for environmental science and bioremediation strategies (Hayakawa & Fujiwara, 1977).
Material Science and Resin Production In the field of material science, the production and use of compounds structurally related to the specified ester in the manufacture of cured resins demonstrate the utility of such chemicals in industrial applications. The synthesis and characterization of these compounds provide a basis for developing new materials with specific physical and chemical properties (IARC monographs on the evaluation of carcinogenic risks to humans, 1999).
Eigenschaften
IUPAC Name |
methyl (1R,2S,4R,5S,6R)-3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-10-8(9)3-2-4-6-7(12-6)5(3)11-4/h3-7H,2H2,1H3/t3-,4-,5+,6+,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARAGBOCQAZZPY-ULQPCXBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C3C(C1O2)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2[C@H]3[C@@H]([C@H]1O2)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate](/img/structure/B2686319.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B2686321.png)

![1-methyl-4-[5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B2686325.png)
![methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B2686326.png)
![N-[(4-methylphenyl)methyl]-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide](/img/structure/B2686327.png)



![4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2686334.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2686339.png)